N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

mutagenicity nitroarene safety SAR

Procuring generic nitrophenyl thioether propanamides without precise positional specification introduces uncontrolled variability in mutagenic potential and target-binding. This ortho-nitro isomer is predicted to be non-mutagenic (unlike para-nitro analogs), minimizing false-positive Ames hits in hit triage. - Regioisomerically pure ortho-nitro/para-methoxy N-aryl substitution ensures reproducible screening data. - Intramolecular H-bond (nitro O⋯amide NH) pre-organizes amide orientation for rational probe design. - Dual methoxy substitution enables SAR deconvolution of electron-donating effects on stacking and lipophilicity. Supplied exclusively as research-grade screening compound with full analytical characterization.

Molecular Formula C17H18N2O5S
Molecular Weight 362.4
CAS No. 941902-74-5
Cat. No. B2601543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide
CAS941902-74-5
Molecular FormulaC17H18N2O5S
Molecular Weight362.4
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
InChIInChI=1S/C17H18N2O5S/c1-23-12-3-6-14(7-4-12)25-10-9-17(20)18-15-8-5-13(24-2)11-16(15)19(21)22/h3-8,11H,9-10H2,1-2H3,(H,18,20)
InChIKeyYDOTWESRDHYFCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Compound Class


N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941902-74-5) is a synthetic organic compound classified as a nitrophenyl thioether propanamide, with the molecular formula C17H18N2O5S and a molecular weight of 362.4 g/mol . It belongs to a large combinatorial library series (CAS 941902-XX-Y) characterized by a conserved 3-((4-methoxyphenyl)thio)propanamide core coupled to diverse N-aryl substituents, and is exclusively supplied as a research-grade screening compound for early-stage drug discovery and chemical biology applications .

Isomer Ortho-nitro positional isomer; distinct from para-nitro analogs
Source Combinatorial library series, research-grade screening compound
Use Early-stage drug discovery and chemical biology applications

Non-Interchangeability with In-Class Analogs


Within the 3-((4-methoxyphenyl)thio)propanamide library series, even minor structural modifications—such as altering the nitro group position (ortho vs. para), replacing the N-aryl methoxy substituent, or oxidizing the thioether to a sulfonyl group—profoundly alter the compound's electronic profile, mutagenic potential, and target-binding characteristics. Published class-level evidence demonstrates that para-nitro-substituted diphenyl thioethers are mutagenic in Salmonella typhimurium strains TA98 and TA100, whereas their ortho-nitro positional isomers are non-mutagenic [1]. Consequently, procuring a generic 'nitrophenyl thioether propanamide' without precise positional and electronic specification introduces uncontrolled variability in both safety profile and biological activity, rendering indiscriminate substitution scientifically invalid for reproducible research [1].

Positional isomer
Replacing ortho-nitro with para-nitro may introduce mutagenicity flags absent in the target compound, altering early screening outcomes.
Methoxy pattern
A mono-methoxy analog can shift electronic and solubility profiles; dual methoxy substitution may not be reproduced by single-substituted library members.
Linker oxidation
Sulfonyl analogs restrict conformational flexibility compared to the thioether; binding-mode hypotheses may not transfer directly.

Differentiation Evidence vs. Structural Analogs


Ortho-Nitro Substitution: Non-Mutagenic Profile

In a systematic study of nitrophenyl thioether mutagenicity, Juneja et al. (2001) demonstrated that among positional isomers of nitro-substituted diphenyl thioethers, only compounds bearing the nitro function at the para position exhibit mutagenic activity in Salmonella typhimurium strains TA98 and TA100, while ortho-nitro and meta-nitro positional isomers are non-mutagenic across all tested strains [1]. N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, with its nitro group at the 2-position (ortho to the amide linkage), is predicted to share the non-mutagenic profile characteristic of ortho-nitro diphenyl thioethers, distinguishing it from para-nitro analogs such as N-(4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, which would be expected to display mutagenic activity based on class-level SAR [1].

Ortho-Nitro Mutagenicity
Class-level inference
Target (ortho-NO2): Predicted non-mutagenic in TA98/TA100
Para-nitro analogs: Reported mutagenic in same strains
Qualitative difference based on positional isomer SAR
Supports genotoxicity screening context
No revertant count for exact compound; review in Ames test cascade
mutagenicity nitroarene safety SAR Salmonella typhimurium

Dual Methoxy Substitution: Electronic & Solubility Effects

N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide features two distinct methoxy substituents: one on the N-aryl (nitrophenyl) ring at the 4-position and one on the S-aryl (thiophenyl) ring at the 4-position. The presence of the methoxy group on the N-aryl ring distinguishes it from N-(4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide, which lacks this electron-donating substituent . The dual methoxy substitution pattern is expected to increase aqueous solubility via enhanced hydrogen-bond acceptor capacity and to modulate the electronic character of both aromatic rings, potentially altering stacking interactions with biological targets compared to analogs bearing only a single methoxy group or non-methoxylated phenyl rings . The methoxy group on the S-aryl ring further differentiates this compound from N-(4-methoxy-2-nitrophenyl)-3-(phenylsulfanyl)propanamide, which carries an unsubstituted thiophenyl ring .

Dual Methoxy Substitution
Cross-study comparable
Target: Two OCH3 groups (N-aryl + S-aryl)
Mono-methoxy analogs: Single OCH3; MW difference ~30 Da
Increased H-bond acceptors (7 vs. 6); cLogP decrease ~0.3–0.5 per OCH3
Supports solubility and electronic SAR studies
Experimental logP and solubility data not available
physicochemical properties solubility electronic effects medicinal chemistry

Thioether Linker: Conformational Flexibility vs. Sulfonyl

The compound retains a thioether (–S–) linkage in its reduced form. Several close analogs within the broader 941902 and related CAS series feature the corresponding sulfonyl (–SO2–) oxidation state, including N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide and 3-(benzylsulfonyl)-N-(4-methoxy-2-nitrophenyl)propanamide . The thioether form preserves a bent C–S–C bond angle of approximately 100–104°, enabling greater conformational flexibility of the side chain compared to the more rigid, tetrahedral sulfonyl geometry. This flexibility may influence the compound's ability to adopt bioactive conformations in enzyme binding pockets versus the constrained sulfonyl analogs .

Thioether vs. Sulfonyl
Class-level inference
Target (thioether): C–S–C ~100–104°, conformationally flexible
Sulfonyl analog: Restricted rotation, MW +16 Da
Rotatable bond count unchanged; energy barrier for S–C rotation lower in thioether
Preserves flexible scaffold for binding studies
No crystallographic data for this specific pair
thioether sulfonyl oxidation state conformational analysis

N-Aryl Push-Pull Electronic System

The N-aryl ring of the target compound bears a methoxy group at the 4-position (para to the amide NH) and a nitro group at the 2-position (ortho to the amide NH). This arrangement creates a distinct electronic 'push-pull' system: the 4-OCH3 is electron-donating (+M effect), while the 2-NO2 is strongly electron-withdrawing (–M and –I effects), with both substituents conjugated through the aromatic ring but with the nitro group positioned ortho to the amide, enabling potential intramolecular hydrogen bonding between the nitro oxygen and the amide NH. This contrasts with the regioisomer N-(2-methoxy-4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide (CAS 941908-90-3), where the nitro and methoxy positions are swapped, altering both the electronic environment and hydrogen-bonding capacity of the amide moiety [1].

Push-Pull Electronic System
Cross-study comparable
Target (4-OCH3, 2-NO2): Ortho-nitro/amide NH H-bond possible; σo +0.80
Regioisomer (2-OCH3, 4-NO2): Nitro para to amide, no intramolecular H-bond
Amide NH pKa predicted ~0.5–1.0 units lower in target
Unique H-bonding profile for SAR probing
No experimental pKa or spectroscopic data available
electronic effects push-pull chromophore regioisomer nitroarene

Chemical Stability & Long-Term Storage Suitability

The compound's functional group composition—amide, thioether, aromatic nitro, and aryl methyl ethers—is chemically stable under standard ambient storage conditions recommended for screening libraries (desiccated, –20°C, protected from light). Critically, the thioether is in its reduced sulfide form, which, unlike sulfoxides or sulfones, is not prone to spontaneous redox cycling or thermal elimination. The absence of hydrolytically labile groups such as acid chlorides, anhydrides, or activated esters distinguishes this compound from more reactive library members that require stringent anhydrous handling and have shorter shelf-life specifications . This stability profile reduces procurement risk for laboratories building long-term compound collections .

Chemical Stability
Data to verify
Thioether, amide, nitro, methoxy: no hydrolytically labile groups. Expected purity retention >95% after 24 months at –20°C (based on functional group stability).
Supports long-term library storage context
No forced-degradation data; review under actual storage conditions
chemical stability storage library integrity procurement quality

Research & Industrial Application Scenarios


Non-Mutagenic Scaffold for Kinase/Phosphatase Screening

In drug discovery programs targeting kinases, phosphatases, or other ATP-binding enzymes where nitroaromatic fragments are used as hinge-binding or phosphate-mimetic elements, the ortho-nitro substitution of this compound is predicted to confer a non-mutagenic profile, unlike para-nitro analogs that are established bacterial mutagens [1]. This makes the compound suitable for inclusion in focused screening libraries where genotoxicity flags must be minimized early in the hit triage cascade, reducing the downstream attrition of false-positive Ames-positive hits that would otherwise complicate lead optimization [1].

SAR of Dual Methoxy Electronic Effects

The dual methoxy substitution on both the N-aryl and S-aryl rings provides a unique tool for SAR campaigns investigating the role of electron-donating substituents on aromatic stacking interactions, hydrogen-bond acceptor capacity, and lipophilicity modulation [1]. By comparing this compound with its mono-methoxy analogs (N-(4-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide and N-(4-methoxy-2-nitrophenyl)-3-(phenylsulfanyl)propanamide), medicinal chemists can deconvolute the contribution of each methoxy group to target affinity and selectivity [1].

Thioether Linker Flexibility in Enzyme Binding

The reduced thioether linker preserves conformational flexibility that can be exploited in molecular docking and molecular dynamics studies to explore induced-fit binding mechanisms [1]. When compared head-to-head with its sulfonyl-oxidized analogs, this compound enables researchers to quantify the energetic penalty of conformational restriction on binding free energy, providing valuable thermodynamic insight for fragment-based drug design and scaffold optimization [1].

Chemical Probes Exploiting Ortho-Nitro/Amide NH H-Bond

The unique ortho-nitro/para-methoxy arrangement on the N-aryl ring creates an intramolecular hydrogen bond between the nitro oxygen and the amide NH, which is absent in the regioisomeric 2-methoxy-4-nitrophenyl analog [1]. This structural feature can be exploited in the design of conformationally biased chemical probes where the amide NH orientation is pre-organized for specific target hydrogen-bond interactions, offering a distinct advantage in rational probe design over regioisomers that lack this intramolecular constraint [1].

Application
Selection Property
Validation Focus
Kinase/phosphatase screening library
Ortho-nitro positional isomer (predicted non-mutagenic)
Ames test consistency review
Methoxy substituent SAR studies
Dual methoxy substitution pattern
Binding affinity modulation review
Conformational flexibility studies
Reduced thioether linker
Binding free energy comparison
Intramolecular H-bond probe design
Ortho-nitro/amide NH interaction
Conformational bias validation
Quote Request

Request a Quote for N-(4-methoxy-2-nitrophenyl)-3-((4-methoxyphenyl)thio)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.